molecular formula C17H12ClF3N2O2S2 B2413617 4-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-43-5

4-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2413617
CAS RN: 2034269-43-5
M. Wt: 432.86
InChI Key: YNFSZERTEXQAGO-UHFFFAOYSA-N
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Description

4-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12ClF3N2O2S2 and its molecular weight is 432.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound has been a subject of interest in the synthesis and structural characterization of small molecular antagonists, particularly in the context of HIV-1 infection prevention. Cheng De-ju (2015) explored similar sulfonamide structures for their potential as candidate compounds in drug development, focusing on their synthesis, bioactivity, and structural characterization (Cheng De-ju, 2015).

Chemical Modifications and Reactions

Research by S. D. Moshchitskii et al. (1972) investigated the chlorination and oxidation reactions of sulfur-containing tetrachloropyridine derivatives, highlighting the chemical versatility and reactivity of such compounds under various conditions (S. D. Moshchitskii et al., 1972).

Human Carbonic Anhydrase Inhibitors

In the field of medicinal chemistry, Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives, including structures akin to the compound . These derivatives were tested for their binding affinity and selectivity against human carbonic anhydrases, showing potential for development as inhibitors with high selectivity for specific isozymes (Balandis et al., 2020).

Anti-Inflammatory and Anticancer Applications

A study by Ş. Küçükgüzel et al. (2013) described the synthesis of celecoxib derivatives, showing significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the therapeutic potential of sulfonamide compounds in treating various diseases (Ş. Küçükgüzel et al., 2013).

Molecular Structure and Hyperpolarizability

The first hyperpolarizability of sulfonamide amphiphiles has been investigated by Kucharski et al. (1999), showcasing the electronic properties and potential applications in nonlinear optics of sulfonamide derivatives (Kucharski et al., 1999).

properties

IUPAC Name

4-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S2/c18-15-4-3-13(8-14(15)17(19,20)21)27(24,25)23-9-11-2-1-6-22-16(11)12-5-7-26-10-12/h1-8,10,23H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFSZERTEXQAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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